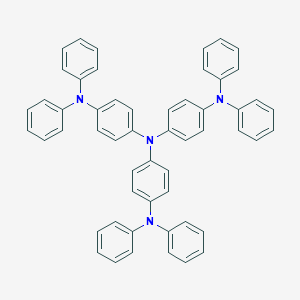

N1,N1-Bis(4-(diphenylamino)fenil)-N4,N4-difenilbenceno-1,4-diamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine often involves condensation reactions and subsequent catalytic reductions. For instance, Liou, Hsiao, Ishida, Kakimoto, and Imai (2002) detailed the preparation of a related triphenylamine-containing diamine through condensation and reduction processes (Liou et al., 2002). These methods are fundamental for synthesizing such complex aromatic compounds.

Molecular Structure Analysis

The molecular structure of compounds akin to N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is characterized by a central benzene ring substituted with other phenyl and diphenylamino groups. Meng (2011) analyzed a similar fluorinated tetraphenylbenzidine derivative, revealing a linear centrosymmetric framework, which is likely comparable to the structure of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine (Meng, 2011).

Chemical Reactions and Properties

These compounds typically exhibit stability and reactivity patterns typical of aromatic amine derivatives. Their chemical reactions often involve electrophilic substitution and coupling reactions due to the presence of amine groups. For instance, Low et al. (2004) described the oxidation of a related compound, showing how these structures can be modified chemically (Low et al., 2004).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. They are generally characterized by high thermal stability, as evidenced in the work of Liou and Hsiao (2003), who reported high glass-transition temperatures and thermal degradation points for related polyamides (Liou & Hsiao, 2003).

Aplicaciones Científicas De Investigación

Sonda Fluorescente

Este compuesto se utiliza como sonda trifuncional fluorescente altamente simétrica . Las sondas fluorescentes se utilizan en varios campos, como la biología y la química, para la detección y el análisis de diversas sustancias.

Propiedades Ópticas No Lineales

El compuesto muestra propiedades ópticas no lineales notablemente altas . Los materiales ópticos no lineales se utilizan en varias aplicaciones, como la conmutación óptica, la computación óptica y el almacenamiento de datos.

Síntesis de Poliimidas Fluoradas

Se utiliza en la síntesis de poliimidas fluoradas . Las poliimidas fluoradas tienen aplicaciones en varios campos, como la aeroespacial, la microelectrónica y la optoelectrónica, debido a su excelente resistencia al calor, estabilidad química y propiedades mecánicas.

Moléculas Estrella para Materiales Moleculares Amorfos

El compuesto se utiliza en la síntesis de una nueva clase de moléculas estrella para la fabricación de materiales orgánicos vítreos amorfos . Estos materiales tienen aplicaciones en varios campos, como los diodos orgánicos emisores de luz (OLED) y los dispositivos fotovoltaicos orgánicos.

Estudios de Transporte de Carga

El compuesto se utiliza en estudios de transporte de carga . Comprender el transporte de carga es crucial para el desarrollo de dispositivos electrónicos, como transistores y celdas solares.

Capas de Transporte de Huecos de OLED

El compuesto se utiliza en las capas de transporte de huecos (HTL) de los OLED . Las HTL son un componente crucial de los OLED, que se utilizan en varias aplicaciones, como la tecnología de visualización y la iluminación.

Emisor en Dispositivos Electroluminiscentes Orgánicos

El compuesto se utiliza como emisor en dispositivos electroluminiscentes orgánicos . Los dispositivos electroluminiscentes orgánicos se utilizan en varias aplicaciones, como la tecnología de visualización y la iluminación.

Dispositivos Fotovoltaicos Orgánicos

El compuesto se utiliza en dispositivos fotovoltaicos orgánicos . Los dispositivos fotovoltaicos orgánicos son un tipo de célula solar que utiliza la electrónica orgánica para la absorción de luz y el transporte de carga.

Mecanismo De Acción

Target of Action

It is known to be used in the field of organic electronics, particularly in organic light-emitting diodes (oleds) .

Mode of Action

The compound acts as a hole-transporting material in OLEDs . It facilitates the movement of positive charges (holes) from the anode to the emissive layer of the device. This is achieved through its molecular structure, which allows for the delocalization of charges and enhances charge mobility .

Biochemical Pathways

Instead, it plays a crucial role in the electronic pathway of OLEDs, facilitating the efficient transport of charges which is essential for the device’s light-emitting properties .

Result of Action

The result of the compound’s action is the efficient transport of holes in OLEDs, which contributes to the overall performance of the device. This includes improved energy efficiency, brightness, and lifespan of the OLED .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, exposure to moisture or oxygen can degrade the compound and reduce its hole-transporting efficiency . Therefore, OLEDs are typically encapsulated to protect the active layers from environmental degradation .

Propiedades

IUPAC Name |

1-N,1-N-diphenyl-4-N,4-N-bis[4-(N-phenylanilino)phenyl]benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-37-52(38-32-49)58(53-39-33-50(34-40-53)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)57(47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZMXHQDXZKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449463 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105389-36-4 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research highlights the importance of high glass transition temperatures (Tg) for hole transport materials. How might the structure of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine influence its Tg and potential suitability for similar applications?

A1: The glass transition temperature (Tg) is a crucial property for hole transport materials, influencing their film-forming abilities and thermal stability in devices []. N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine shares structural similarities with TDATA and MTDATA, notably the presence of multiple diphenylamine groups. These bulky groups can hinder molecular rotation and increase intermolecular interactions, potentially leading to a higher Tg compared to less substituted analogs. Further investigation through experimental techniques like Differential Scanning Calorimetry (DSC) would be needed to determine the actual Tg of this specific compound and assess its suitability as a hole transport material.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)